(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester
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Overview
Description
(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester is a boronic ester derivative widely used in organic synthesis. This compound is known for its stability and versatility, making it a valuable building block in various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester are organic synthesis processes, particularly those involving the formation of carbon-carbon bonds . The compound is a valuable building block in these processes, contributing to the formation of diverse organic compounds .
Mode of Action
(E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester, resulting in the formation of new carbon-carbon bonds . This process is crucial in the functionalizing deboronation of alkyl boronic esters .
Biochemical Pathways
The compound affects biochemical pathways involved in the synthesis of organic compounds . Specifically, it contributes to the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds . Additionally, it plays a role in the formation of glucose-responsive polymer hydrogels, which release insulin under high-glucose conditions .
Pharmacokinetics
It’s known that the compound’s properties can be influenced by factors such as ph, which can accelerate the rate of reaction . Furthermore, the compound’s bioavailability may be influenced by its use in the formation of hydrogels, which can host and release other compounds like insulin .
Result of Action
The action of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester results in the formation of diverse organic compounds . In the context of glucose-responsive polymer hydrogels, the compound contributes to the controlled release of insulin, which is crucial for managing blood glucose levels .
Action Environment
The action, efficacy, and stability of (E)-alpha,beta-Styrenediboronic acid bis(pinacol) ester can be influenced by environmental factors such as pH and temperature . For instance, the rate of reaction can be considerably accelerated at physiological pH . Additionally, the compound’s stability may be affected by air and moisture .
Biochemical Analysis
Biochemical Properties
They are often used in Suzuki-Miyaura cross-coupling reactions
Cellular Effects
Some pinacol boronic esters have been used in the development of glucose-responsive hydrogels, which release insulin under high-glucose conditions . This suggests that they may have an impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose regulation and insulin release.
Molecular Mechanism
It is known that pinacol boronic esters can undergo catalytic protodeboronation, a process that involves a radical approach . This process is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation
Temporal Effects in Laboratory Settings
It is known that boronate esters, including pinacol boronic esters, are air- and chromatography-stable , suggesting that they have good stability and do not degrade easily
Metabolic Pathways
Pinacol boronic esters are known to be involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Reaction of Phenylboronic Acid with Pinacol: Phenylboronic acid is reacted with pinacol in the presence of a catalyst such as palladium or nickel.
Formation of the Boronic Ester: The reaction proceeds through the formation of a boronic ester intermediate.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylboronic acid derivatives.
Reduction: Reduction reactions can convert the boronic ester into corresponding alcohols or hydrocarbons.
Substitution: The boronic ester group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include phenylboronic acid derivatives, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1,2-Diphenyl-1,2-ethylenediboronic acid bis(pinacol) ester
- (E)-1-Pentene-1,2-diboronic acid bis(pinacol) ester
- 4,4′-(Acetylene-1,2-diyl)bis(phenylboronic acid pinacol ester)
Uniqueness
(E)-Phenyl-1,2-ethylenediboronic acid bis(pinacol) ester is unique due to its high stability and reactivity, making it a preferred choice for various synthetic applications. Its ability to form stable complexes with a wide range of substrates sets it apart from other boronic esters.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-1-phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30B2O4/c1-17(2)18(3,4)24-21(23-17)14-16(15-12-10-9-11-13-15)22-25-19(5,6)20(7,8)26-22/h9-14H,1-8H3/b16-14- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWACXAYGMFHOQ-PEZBUJJGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\B2OC(C(O2)(C)C)(C)C)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30B2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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